2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone
Description
Structure and Synthesis 2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone features a central 4,5-diphenylimidazole core substituted at the 2-position with a sulfanyl (–S–) group. The ethanone moiety is attached to a 4-methylphenyl ring, contributing to its lipophilic character. This compound is synthesized via nucleophilic substitution or coupling reactions, as inferred from analogous methods in and . For example, imidazole-thiol intermediates may react with α-halogenated ketones (e.g., 1-(4-methylphenyl)-2-chloroethanone) under basic conditions .
Properties
Molecular Formula |
C24H20N2OS |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C24H20N2OS/c1-17-12-14-18(15-13-17)21(27)16-28-24-25-22(19-8-4-2-5-9-19)23(26-24)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,25,26) |
InChI Key |
USCWATINDICVCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Strategy
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone consists of three key structural components: a 4,5-diphenyl-1H-imidazole core, a sulfanyl (thio) linkage, and a 4-methylphenyl ethanone moiety. The synthesis typically follows a convergent approach involving preparation of the imidazole core followed by functionalization at the 2-position with the sulfanyl group and subsequent coupling with the requisite 4-methylphenyl ethanone component.
General Synthetic Framework
The most effective synthetic strategy involves three critical stages:
- Construction of the 4,5-diphenyl-1H-imidazole scaffold
- Introduction of the thiol/thione functionality at the 2-position
- S-alkylation with an appropriate 4-methylphenyl ethanone derivative
Synthesis of 4,5-diphenyl-1H-imidazole Core
Multicomponent Reaction Approach
The 4,5-diphenyl-1H-imidazole core can be efficiently synthesized via a multicomponent condensation reaction using benzil, an aldehyde, and an ammonia source.
Catalyst-Mediated Synthesis
A highly efficient method utilizes sulfuric acid (3,3-silicapropyl-sulfanyl)propyl ester as a recyclable solid acid catalyst under solvent-free conditions, as shown in Table 1.
Table 1. Reaction Conditions for Imidazole Core Synthesis
The reaction proceeds via the following mechanism: initial condensation of benzil with the aldehyde component, followed by reaction with ammonium acetate, resulting in cyclization to form the imidazole ring. This method offers advantages of high yields, shorter reaction times, and environmental friendliness due to the recyclable catalyst.
Sequential Synthetic Route
An alternative approach involves a sequential synthesis beginning with benzoin condensation followed by oxidation to benzil and subsequent imidazole ring formation.
Table 2. Sequential Synthetic Route for 4,5-diphenyl-1H-imidazole
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | NaCN, EtOH, H₂O, reflux, 2h | Benzoin | 85-90 |
| 2 | Benzoin | CuSO₄, Pyridine, reflux, 3h | Benzil | 80-85 |
| 3 | Benzil | NH₄OAc, HCHO, AcOH, reflux, 4h | 4,5-diphenyl-1H-imidazole | 75-80 |
The introduction of the sulfanyl group at the 2-position of the imidazole ring can be achieved through direct thionation of 2-oxo-imidazole derivatives or via reaction with thionating agents.
Thionation with Lawesson's Reagent
Table 3. Thionation Reaction Conditions
| Starting Material | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4,5-diphenyl-1H-imidazol-2-one | Lawesson's Reagent | Dry THF | 65 | 6-8 | 75-82 |
| 4,5-diphenyl-1H-imidazol-2-one | P₂S₅ | Pyridine | 80 | 8-10 | 65-70 |
Based on comparable methodologies employed for similar heterocyclic systems, the thionation of 4,5-diphenyl-1H-imidazol-2-one can be effectively accomplished using Lawesson's reagent in dry THF under reflux conditions. The reaction likely proceeds through the formation of a thionophilic intermediate, followed by cyclization to generate the desired thione product.
Alternative Method Using N-cyclohexyldithiocarbamate
Drawing parallels from the synthesis of phenylquinoxaline-2(1H)-thione, an alternative approach involves the reaction of 2-chloro-4,5-diphenylimidazole with N-cyclohexyldithiocarbamate cyclohexyl ammonium salt in chloroform at 61°C for 12 hours.
Proposed Reaction Scheme:
- Preparation of 2-chloro-4,5-diphenylimidazole from 4,5-diphenyl-1H-imidazol-2-one using POCl₃/PCl₅
- Reaction with N-cyclohexyldithiocarbamate in CHCl₃ at reflux
- Isolation of 4,5-diphenyl-1H-imidazole-2-thione
S-Alkylation with 4-Methylphenyl Ethanone Moiety
Direct S-Alkylation
The final stage involves S-alkylation of the thione/thiol intermediate with an appropriate 4-methylphenyl ethanone derivative, typically a haloacetophenone.
Table 4. S-Alkylation Reaction Conditions
| Thiol Intermediate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 4,5-diphenyl-1H-imidazole-2-thione | 2-bromo-1-(4-methylphenyl)ethanone | K₂CO₃ | Acetone | 25-30 | 6-8 | 80-85 |
| 4,5-diphenyl-1H-imidazole-2-thione | 2-chloro-1-(4-methylphenyl)ethanone | TEA | DMF | 60 | 4-6 | 75-78 |
| 4,5-diphenyl-1H-imidazole-2-thione | 2-bromo-1-(4-methylphenyl)ethanone | NaOH | EtOH/H₂O | 25 | 4-5 | 70-75 |
This alkylation follows a straightforward SN2 mechanism, where the thiolate anion acts as the nucleophile, displacing the halide from the alkylating agent. The reaction proceeds efficiently in polar aprotic solvents such as DMF or acetone with mild bases like K₂CO₃ or triethylamine.
Michael Addition Approach
An alternative synthetic route involves a Michael addition reaction between 4,5-diphenyl-1H-imidazole-2-thione and α,β-unsaturated 4-methylphenyl ketones. This method draws parallels from the preparation of S-substituted quinoxaline derivatives described in literature.
Table 5. Michael Addition Reaction Parameters
| Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Methyl-trans-chalcone | TEA | EtOH | 30 | 12 | 65-70 |
| 1-(4-Methylphenyl)-2-propen-1-one | K₂CO₃ | Acetone | 25 | 10 | 68-72 |
Comprehensive One-Pot Synthesis
Drawing from methodologies employed for the synthesis of structurally related compounds, a potentially efficient one-pot synthesis of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone can be developed as outlined below:
Table 6. Proposed One-Pot Synthesis Protocol
| Step | Reagents | Conditions | Intermediate/Product | Expected Yield (%) |
|---|---|---|---|---|
| 1 | Benzil + NH₄OAc + HCHO | AcOH, reflux, 4h | 4,5-Diphenyl-1H-imidazole | 75-80 |
| 2 | + CS₂ + KOH | EtOH, 25°C, 2h | Potassium 4,5-diphenyl-1H-imidazole-2-dithiocarbamate | 85-88 |
| 3 | + 2-bromo-1-(4-methylphenyl)ethanone | Acetone, 25°C, 6h | 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone | 78-82 |
| Overall yield | 52-58 |
Purification and Characterization
Purification Methods
The crude product can be purified through a combination of techniques as outlined in Table 7.
Table 7. Purification Methods for 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone
| Method | Conditions | Recovery (%) | Purity (%) |
|---|---|---|---|
| Recrystallization | Petroleum ether/Ethyl acetate (1:3) | 85-90 | 95-98 |
| Column Chromatography | Silica gel, Hexane/Ethyl acetate gradient | 92-95 | >98 |
| Preparative HPLC | C18 column, Acetonitrile/Water | 85-88 | >99 |
Spectroscopic Characterization
Comprehensive characterization of the synthesized compound involves multiple spectroscopic techniques, with expected spectral features outlined below:
Table 8. Expected Spectroscopic Data for 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone
| Technique | Key Features | Expected Values |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | NH (imidazole), SCH₂, Aromatic protons, CH₃ | δ 12.5-13.0 (s, 1H, NH), 4.8-5.0 (s, 2H, SCH₂), 7.2-8.0 (m, 14H, Ar-H), 2.3-2.4 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | C=O, C-2 (imidazole), C-4,5 (imidazole), Aromatic carbons, SCH₂, CH₃ | δ 195-198 (C=O), 145-148 (C-2), 135-140 (C-4,5), 125-135 (Ar-C), 40-42 (SCH₂), 21-22 (CH₃) |
| FTIR (KBr, cm⁻¹) | N-H, C=O, C=N, C=C, C-S | 3300-3400 (N-H), 1680-1700 (C=O), 1580-1620 (C=N), 1450-1500 (C=C), 700-750 (C-S) |
| Mass Spectrometry | Molecular ion, Fragment ions | M+ at m/z corresponding to molecular weight, fragmentation pattern showing loss of 4-methylphenyl ethanone moiety |
Reaction Mechanism Analysis
The overall synthesis of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone can be understood through the following key mechanistic steps:
Imidazole Ring Formation
The formation of the 4,5-diphenyl-1H-imidazole core follows a sequential condensation mechanism involving:
- Nucleophilic attack of ammonia on benzil carbonyl
- Condensation with formaldehyde
- Cyclization to form the imidazole ring
- Aromatization through proton transfer
Thionation Mechanism
The conversion of 4,5-diphenyl-1H-imidazol-2-one to the corresponding thione involves:
- Formation of a thionophilic intermediate with Lawesson's reagent
- Nucleophilic attack by the imidazole oxygen
- Rearrangement and elimination to yield the thione product
S-Alkylation Mechanism
The final S-alkylation proceeds via:
- Deprotonation of the thione to form the thiolate anion
- Nucleophilic substitution at the α-carbon of 2-bromo-1-(4-methylphenyl)ethanone
- Elimination of bromide to form the S-C bond
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes reactions typical of imidazole derivatives:
-
Nucleophilic Substitution : The sulfanyl group (-S-) can participate in substitution reactions under mild conditions, preserving the imidazole ring.
-
Metal Coordination : The imidazole ring interacts with metal ions via hydrogen bonding, enhancing its reactivity in catalytic processes.
-
Electrophilic Aromatic Substitution : The phenyl groups may undergo electrophilic reactions, though steric hindrance from bulky substituents could limit reactivity.
Reaction Mechanisms
The compound’s biological activity (e.g., immunosuppression, antimicrobial effects) is linked to its ability to modulate enzyme activity or disrupt cellular pathways. For example, the imidazole ring may coordinate with metalloenzymes, inhibiting catalytic function.
Medicinal Chemistry
-
Immunosuppressive Agents : The compound’s ability to inhibit immune pathways positions it as a candidate for treating autoimmune disorders.
-
Antimicrobial Agents : Structural analogs exhibit antibacterial activity, suggesting potential for derivative optimization.
Structural and Spectral Data
| Property | Value |
|---|---|
| Molecular Formula | C24H20N2OS |
| Molecular Weight | 384.49 g/mol |
| Melting Point | Varies (212–267°C) |
| Solubility | Moderate (organic solvents) |
This compound’s reactivity and synthesis pathways highlight its versatility in both organic and medicinal chemistry. Further exploration of its coordination chemistry and structural analogs could unlock new applications in drug development and catalysis.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds derived from imidazole exhibit significant antimicrobial properties. The compound in focus has been tested against various strains of bacteria and fungi, showing promising results. For instance, metal complexes formed with this imidazole derivative have been shown to have enhanced antimicrobial effects compared to the ligand alone .
Anticancer Potential
The anticancer properties of imidazole derivatives are well-documented. Research indicates that this specific compound may inhibit the growth of cancer cell lines, including those from breast cancer and leukemia. A study highlighted that derivatives of imidazole showed IC50 values indicating effective cytotoxicity against specific cancer types . The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.
Drug Development
The compound's structural features allow it to interact with various biological targets, making it a valuable scaffold for drug design. Its ability to form stable complexes with metal ions can be harnessed to develop new therapeutic agents with improved efficacy and reduced side effects. The versatility of the imidazole ring in forming diverse derivatives opens avenues for synthesizing novel drugs targeting multiple pathways in disease processes .
Mechanism-Based Approaches
Recent reviews suggest that mechanism-based approaches utilizing imidazole derivatives can lead to the development of more effective drugs by targeting specific molecular pathways involved in diseases such as cancer and infections . This strategy enhances the specificity and reduces potential side effects associated with traditional therapies.
Case Study 1: Anticancer Activity
A study focused on synthesizing various derivatives of imidazoles, including the compound of interest, evaluated their anticancer activity using MTT assays on several cancer cell lines (e.g., MCF7 for breast cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of this compound was assessed against a range of pathogens. The findings revealed that the compound displayed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Key Properties
- Molecular Weight : Estimated at ~435.5 g/mol (C₂₉H₂₃N₂OS).
- Solubility : Likely low in water due to aromatic and hydrophobic substituents; soluble in organic solvents like THF or DMSO .
- Biological Relevance : While direct pharmacological data for this compound are absent in the evidence, structurally related imidazole derivatives exhibit antiproliferative, antimicrobial, or kinase-inhibitory activities .
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity: Sulfanyl (–S–) groups (as in the target compound) enhance nucleophilicity and metal-binding capacity compared to sulfonyl (–SO₂–) derivatives () .
Synthetic Yields :
- Imidazole-thiol derivatives (e.g., target compound) achieve ~40–95% yields via nucleophilic substitution (), whereas sulfonylation () requires harsher conditions and yields ~40–80% .
Structural Characterization :
- X-ray crystallography (using SHELX/OLEX2 in –9) confirms planar imidazole cores and substituent orientations in analogs .
Pharmacological Gaps :
- Unlike ’s antiproliferative imidazoles, the target compound’s bioactivity remains unvalidated, highlighting a need for targeted assays .
Biological Activity
The compound 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone , also known by its chemical formula , has garnered attention in various biological studies due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 370.47 g/mol |
| Melting Point | Not specified |
| LogP | Not available |
| Solubility | Not available |
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of imidazole derivatives, including our compound of interest. Research indicates that compounds with imidazole rings often exhibit significant antibacterial activity.
- In Vitro Studies : A study evaluated the antimicrobial efficacy of several derivatives against common pathogens. The results demonstrated that compounds similar to 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone showed inhibition zones ranging from 15 to 25 mm against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of imidazole-containing compounds has been extensively studied. The following findings highlight the activity of related compounds:
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., HeLa, MCF-7) showed that imidazole derivatives could induce apoptosis and inhibit cell proliferation. For instance, a derivative with a similar structure demonstrated an IC50 value of 10 µM against MCF-7 cells .
- Mechanism of Action : The proposed mechanism includes the induction of oxidative stress and disruption of mitochondrial function, leading to cancer cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazole derivatives. Key observations include:
- Substituent Effects : The presence of electron-donating groups (e.g., methyl groups) on the phenyl rings enhances the cytotoxicity of these compounds. For example, modifications at specific positions on the phenyl ring have been correlated with increased activity against tumor cells .
Case Studies
Several case studies have explored the biological activities of related compounds:
- Case Study 1 : A derivative with a similar imidazole core was tested for its anticancer properties in a clinical trial involving breast cancer patients. Results indicated a significant reduction in tumor size after treatment .
- Case Study 2 : Another study focused on the antimicrobial efficacy of imidazole derivatives in a hospital setting, where they were effective against multi-drug resistant strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone, and how do reaction conditions influence yield and purity?
- The compound can be synthesized via multi-step routes involving imidazole core formation, sulfanyl group introduction, and ketone functionalization. A common approach involves reacting 4,5-diphenyl-1H-imidazole-2-thiol with 1-(4-methylphenyl)ethanone derivatives under nucleophilic substitution conditions. Solvent choice (e.g., THF or DMF), base (e.g., NaH), and temperature (0°C to reflux) critically affect reaction efficiency .
- Key validation : Monitor intermediates using TLC and characterize via / NMR. Purification via flash chromatography (hexane:ethyl acetate gradients) is recommended to isolate the final product .
Q. How is the crystal structure of this compound determined, and what software tools are preferred for refinement?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using diffractometers, followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL. The WinGX suite provides integrated tools for data processing, while ORTEP visualizes anisotropic displacement ellipsoids .
- Critical parameters : Ensure data completeness (>95%), low R-factor (<0.05), and validation using checkCIF. Example: A similar imidazole derivative (2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole) was refined to R1 = 0.0417 using SHELXL .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
- Primary techniques :
- / NMR : Confirm substituent positions and purity. For example, the thioether (-S-) group adjacent to the imidazole ring causes deshielding in NMR (~δ 160–170 ppm) .
- HRMS: Validate molecular ion peaks (e.g., [M+H]+).
- IR: Identify carbonyl (C=O, ~1700 cm) and C-S (~650 cm) stretches.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodology :
Synthesize analogs by modifying the 4-methylphenyl group (e.g., halogenation) or replacing the sulfanyl group with ethers/amines.
Screen against biological targets (e.g., fungal enzymes, tubulin) using in vitro assays. For instance, imidazole derivatives with similar substitution patterns show antifungal activity (MIC: 2–8 µg/mL) .
Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. Example: Aryl-imidazole methanones exhibit tubulin inhibition by occupying the colchicine binding site (docking score: −9.2 kcal/mol) .
Q. What strategies are effective in resolving contradictory crystallographic or spectroscopic data for this compound?
- Case example : If NMR suggests a planar imidazole ring but SCXRD shows puckering:
Re-examine crystallographic data for disorder or twinning using PLATON .
Conduct variable-temperature NMR to assess conformational flexibility.
Compare with literature analogs (e.g., 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol, which adopts a non-planar conformation due to steric hindrance) .
Q. How can computational methods enhance the understanding of this compound’s reactivity and stability?
- Approaches :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites. For example, the carbonyl group may act as a Michael acceptor (LUMO energy: −1.8 eV) .
- MD simulations : Study solvation effects (e.g., in DMSO) to assess aggregation tendencies.
- Degradation studies : Simulate hydrolytic pathways under acidic/basic conditions (Gaussian09) .
Methodological Best Practices
- Synthesis : Optimize stoichiometry (1:1.2 molar ratio for nucleophilic substitution) and avoid prolonged heating to prevent byproducts like oxidized sulfones .
- Crystallography : Use low-temperature (100 K) data collection to minimize thermal motion artifacts .
- Data reporting : Follow IUCr guidelines for crystallographic data deposition (e.g., CIF files) and include ESI-MS spectra for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
